Lumiracoxib Acyl-beta-D-glucuronide

Vue d'ensemble

Description

Lumiracoxib Acyl-beta-D-glucuronide is a metabolite of Lumiracoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is formed through the conjugation of Lumiracoxib with glucuronic acid, resulting in a glucuronide derivative. It is known for its role in the metabolism and excretion of Lumiracoxib in the body .

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

Lumiracoxib undergoes extensive metabolism in the liver, primarily through glucuronidation, where it forms acyl glucuronides like Lumiracoxib Acyl-beta-D-glucuronide. This metabolic pathway significantly influences the pharmacokinetic profile of the drug:

- Formation and Stability : Acyl glucuronides are known for their stability and reactivity, impacting drug distribution and clearance rates. The stability of this compound is crucial for understanding its therapeutic window and potential toxicity .

- Protein Binding : The formation of acyl glucuronides can alter the binding affinity of drugs to plasma proteins, which may enhance or diminish their pharmacological effects .

Immunogenicity and Adverse Drug Reactions

Research has indicated that this compound may have immunogenic properties that could contribute to adverse drug reactions:

- T-cell Activation : Studies suggest that acyl glucuronides can elicit T-cell responses, potentially leading to hypersensitivity reactions. For instance, a genome-wide association study identified specific HLA alleles associated with Lumiracoxib-induced liver injury, indicating a role for immune-mediated mechanisms in adverse reactions .

- Covalent Binding to Proteins : The reactivity of acyl glucuronides with proteins raises concerns about idiosyncratic drug reactions. Evidence suggests that these compounds can form adducts with proteins, which may trigger immune responses leading to liver injury .

Therapeutic Implications

The therapeutic applications of this compound are primarily linked to its role as a metabolite influencing the efficacy and safety profile of Lumiracoxib:

- Pain Management : As an active metabolite, this compound contributes to the analgesic effects of Lumiracoxib. Understanding its pharmacokinetic properties helps optimize dosing regimens for effective pain management in patients with inflammatory conditions .

- Risk Assessment in Drug Development : The assessment of acyl glucuronides, including their formation and stability, is now a standard practice in pharmaceutical development to mitigate risks associated with drug-induced liver injury .

Case Studies and Research Findings

Several studies have documented the implications of this compound in clinical settings:

Mécanisme D'action

Target of Action

Lumiracoxib Acyl-beta-D-glucuronide is a metabolite of Lumiracoxib , which is a COX-2 selective non-steroidal anti-inflammatory drug (NSAID) . The primary targets of Lumiracoxib are Prostaglandin G/H synthase 2 (COX-2) and Prostaglandin G/H synthase 1 (COX-1) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling.

Mode of Action

The mechanism of action of Lumiracoxib involves the inhibition of prostaglandin synthesis via the inhibition of cyclooxygenase-2 (COX-2) . . This selective inhibition of COX-2 over COX-1 reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Biochemical Pathways

The major metabolic pathways of Lumiracoxib involve the oxidation of the 5-methyl group of Lumiracoxib and/or hydroxylation of its dihaloaromatic ring . The major metabolites of Lumiracoxib in plasma are the 5-carboxy, 4’-hydroxy, and 4’-hydroxy-5-carboxy derivatives . Only the 4’-hydroxy derivative is active and COX-2 selective .

Pharmacokinetics

Lumiracoxib has good oral bioavailability (74%) and is rapidly absorbed, reaching maximum plasma concentrations 2 hours after dosing . It has a short elimination half-life from plasma (mean 4 hours) and demonstrates dose-proportional plasma pharmacokinetics with no accumulation during multiple dosing . Lumiracoxib is metabolized extensively prior to excretion, with only a small amount excreted unchanged in urine or feces . Lumiracoxib and its metabolites are excreted via renal and fecal routes in approximately equal amounts .

Result of Action

The selective inhibition of COX-2 by Lumiracoxib leads to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain. This results in the alleviation of inflammation and pain symptoms in conditions such as osteoarthritis and rheumatoid arthritis .

Analyse Biochimique

Biochemical Properties

Lumiracoxib Acyl-beta-D-glucuronide is involved in biochemical reactions as a metabolite of Lumiracoxib . It interacts with enzymes, proteins, and other biomolecules in the body. The major metabolic pathways identified involve oxidation of the 5-methyl group of Lumiracoxib and/or hydroxylation of its dihaloaromatic ring .

Cellular Effects

Lumiracoxib, from which it is derived, has been shown to have significant effects on cell function . It influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Lumiracoxib, the parent compound, exerts its effects at the molecular level through the inhibition of prostaglandin synthesis via inhibition of cyclooygenase-2 (COX-2) .

Temporal Effects in Laboratory Settings

Lumiracoxib has been shown to demonstrate dose-proportional plasma pharmacokinetics with no accumulation during multiple dosing .

Dosage Effects in Animal Models

Lumiracoxib has been studied extensively and shows significant improvement in osteoarthritis pain intensity, patient’s global assessment of disease activity, and the WOMAC pain subscale and total scores compared with placebo .

Metabolic Pathways

This compound is involved in the metabolic pathways of Lumiracoxib. The major metabolic pathways identified involve oxidation of the 5-methyl group of Lumiracoxib and/or hydroxylation of its dihaloaromatic ring .

Transport and Distribution

Lumiracoxib is known to be highly plasma protein bound .

Subcellular Localization

Lumiracoxib, the parent compound, is known to be highly plasma protein bound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Lumiracoxib Acyl-beta-D-glucuronide typically involves the enzymatic or chemical conjugation of Lumiracoxib with glucuronic acid. The reaction is often carried out in the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to Lumiracoxib. The reaction conditions usually include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using recombinant UGT enzymes. The process is optimized for high yield and purity, with careful control of reaction parameters such as pH, temperature, and enzyme concentration. The product is then purified using chromatographic techniques to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Lumiracoxib Acyl-beta-D-glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the cleavage of the glucuronide bond and release of Lumiracoxib and glucuronic acid.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the compound, potentially leading to the formation of hydroxylated derivatives.

Reduction: Reducing agents like sodium borohydride can reduce the compound, although this is less common.

Major Products Formed: The major products formed from these reactions include Lumiracoxib, glucuronic acid, and various hydroxylated or reduced derivatives of Lumiracoxib .

Comparaison Avec Des Composés Similaires

- Diclofenac Acyl-beta-D-glucuronide

- Ibuprofen Acyl-beta-D-glucuronide

- Naproxen Acyl-beta-D-glucuronide

Comparison: Lumiracoxib Acyl-beta-D-glucuronide is unique due to its high selectivity for COX-2 inhibition, which reduces gastrointestinal side effects compared to non-selective NSAIDs like Diclofenac and Ibuprofen. Additionally, its chemical structure, which includes a fluorine atom and a methyl group, distinguishes it from other acyl glucuronides .

Activité Biologique

Lumiracoxib Acyl-beta-D-glucuronide is a significant metabolite of Lumiracoxib, a selective non-steroidal anti-inflammatory drug (NSAID) that primarily inhibits cyclooxygenase-2 (COX-2). Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, safety, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and implications for drug metabolism.

Overview of Lumiracoxib

Lumiracoxib is known for its effectiveness in treating pain and inflammation associated with osteoarthritis and rheumatoid arthritis. The drug's selective inhibition of COX-2 leads to reduced production of pro-inflammatory prostaglandins while sparing COX-1, which is responsible for maintaining gastric mucosal integrity. However, the formation of this compound through glucuronidation plays a pivotal role in its metabolism and potential toxicity.

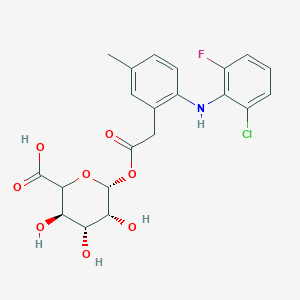

Chemical Structure

This compound features an acyl glucuronide structure, which is characterized by the conjugation of Lumiracoxib with glucuronic acid. This modification enhances the compound's solubility and facilitates its excretion from the body.

Inhibition of Cyclooxygenase Enzymes

The primary mechanism through which this compound exerts its biological activity involves interaction with cyclooxygenase enzymes:

- COX-2 Inhibition : The compound retains the ability to inhibit COX-2, similar to its parent compound, thereby reducing inflammation and pain.

- Potential Altered Interactions : The acyl glucuronide form may exhibit different binding affinities or reactivity compared to Lumiracoxib itself, potentially influencing its pharmacokinetics and pharmacodynamics.

Biochemical Pathways

The metabolism of Lumiracoxib involves several pathways:

- Glucuronidation : This process transforms Lumiracoxib into various metabolites, including this compound. This pathway is essential for detoxification and elimination from the body.

- Formation of Reactive Metabolites : Studies have shown that Lumiracoxib can generate reactive metabolites that may contribute to hepatotoxicity. The acyl glucuronides formed can interact with cellular macromolecules, leading to potential adverse effects .

Absorption and Bioavailability

Lumiracoxib exhibits good oral bioavailability (approximately 74%) and reaches peak plasma concentrations within 2 hours post-administration. The formation of its glucuronide metabolite is crucial for its elimination and overall pharmacokinetic profile.

Stability and Reactivity

The stability of this compound in biological systems is a critical factor influencing its biological activity. Research indicates that these metabolites can be chemically unstable, undergoing rearrangements that may lead to the formation of additional reactive species .

Hepatotoxicity Concerns

Research has highlighted a correlation between Lumiracoxib use and liver injury. A genome-wide association study identified specific HLA alleles associated with increased risk for lumiracoxib-induced liver injury. This suggests that immune-mediated mechanisms may play a role in adverse drug reactions linked to this metabolite .

Clinical Observations

Clinical studies have reported cases where patients experienced severe liver injury after administration of Lumiracoxib. These findings underscore the importance of monitoring liver function in patients receiving this medication, particularly those with pre-existing liver conditions or genetic predispositions .

Comparative Analysis with Other Acyl Glucuronides

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| Mycophenolic Acid Acyl Glucuronide | Derived from mycophenolic acid | Involved in immune modulation |

| Zomepirac Acyl Glucuronide | A metabolite of zomepirac | Associated with acute kidney injury |

| Diclofenac Acyl Glucuronide | Metabolite of diclofenac | Known for significant protein binding |

| This compound | Derived from lumiracoxib | Distinct reactivity; potential for protein adduction |

This table illustrates how this compound compares to other acyl glucuronides in terms of structure and biological implications. Its unique metabolic pathway raises concerns regarding safety assessments in drug development.

Propriétés

IUPAC Name |

(3R,4R,5R,6R)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClFNO8/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17-,18-,19?,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVZOJTWMGGTTK-CPELYELLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O[C@@H]3[C@@H]([C@@H]([C@H](C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.